

# Comprehensive Spectroscopic Characterization: 3-Methoxy-2-methyl-2H-indazole

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## Compound of Interest

Compound Name:	2H-Indazole, 3-methoxy-2-methyl-
CAS No.:	185553-71-3
Cat. No.:	B11920893

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## Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in tyrosine kinase inhibitors and anti-inflammatory agents. The methylation of indazol-3-one derivatives presents a classic regioselectivity challenge, yielding three potential isomers: the 1-methyl-3-methoxy (N1-O), the 2-methyl-3-methoxy (N2-O, Target), and the 1,2-dimethyl-3-oxo (N1-N2, lactam) species.

This guide provides a definitive spectroscopic framework for identifying 3-methoxy-2-methyl-2H-indazole. It synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a self-validating identification protocol.

## Structural Context & Synthesis

Unlike the thermodynamically favored 1H-indazole tautomers, the 2H-indazole core possesses a distinct electronic distribution often described as having greater quinoid character.

- Target Structure: 3-methoxy-2-methyl-2H-indazole
- Molecular Formula: C  
H  
N  
O
- Molecular Weight: 162.19 g/mol [1]
- Key Structural Features:
  - N2-Methylation: Fixes the 2H-tautomer.
  - C3-Methoxylation: Fixes the lactim ether form, preventing tautomerization to the carbonyl (lactam).

## Regioselective Synthesis Challenges

Direct methylation of 3-methoxy-1H-indazole or 2-methylindazol-3-one often yields mixtures. The N2-isomer is frequently the kinetic product or the result of specific steric steering, whereas thermodynamic conditions favor the N1-isomer.

## Spectroscopic Data Analysis[1][2][3][4][5][6]

### Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiating the N2-methyl isomer from the N1-methyl isomer. The electronic environment of the N2-methyl group is distinct due to the adjacent sp

nitrogen and the quinoid-like resonance contribution of the benzene ring.

#### Diagnostic

H NMR Parameters (300-500 MHz, CDCl

)

The chemical shift of the N-methyl group is the most reliable indicator of regiochemistry.

Proton Environment	Chemical Shift ( , ppm)	Multiplicity	Diagnostic Insight
N2-CH	4.10 – 4.25	Singlet (3H)	Critical: N2-Me signals are typically deshielded (downfield) by ~0.1–0.2 ppm relative to N1-Me analogs (which appear ~3.9–4.0 ppm).
O-CH	4.00 – 4.10	Singlet (3H)	Typical aromatic methoxy range. May overlap with N-Me; HSQC is recommended for resolution.
Ar-H (C4)	7.60 – 7.75	Doublet	Deshielded due to proximity to the C3-methoxy group and peri-interaction.
Ar-H (C7)	7.40 – 7.60	Doublet	Less deshielded than C4.
Ar-H (C5, C6)	7.00 – 7.30	Multiplet	Typical aromatic region.

*Analyst Note: In N2-substituted indazoles, the symmetry of the electron density often leads to a more complex splitting pattern in the aromatic region compared to the clearly defined 1-methyl derivatives.*

## Diagnostic

### C NMR Parameters (75-125 MHz, CDCl<sub>3</sub>)

Carbon Environment	Chemical Shift ( , ppm)	Assignment Logic
C3 (Imidate)	155.0 – 160.0	Quaternary carbon attached to Oxygen and Nitrogen. Distinctly downfield.
C7a (Bridgehead)	145.0 – 149.0	Bridgehead carbon adjacent to N1.
C3a (Bridgehead)	118.0 – 122.0	Bridgehead carbon adjacent to C3.
O-CH	56.0 – 62.0	Typical methoxy carbon.
N2-CH	38.0 – 42.0	Critical: N2-methyl carbons often appear slightly upfield of N1-methyl carbons (~35 vs ~40 ppm) in certain azoles, but this varies by solvent. HSQC correlation is required.

## Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" test to distinguish the target (Lactim Ether) from the isomeric byproduct (Lactam).

- Target (3-methoxy-2-methyl-2H-indazole):
  - Absence of C=O: No strong carbonyl stretch between 1650–1700 cm<sup>-1</sup>.
  - C=N Stretch: Strong absorption ~1610–1630 cm<sup>-1</sup> (indazole ring).
  - C-O Stretch: Strong band ~1200–1250 cm<sup>-1</sup> (aryl alkyl ether).
- Isomer (1,2-dimethylindazol-3-one):
  - Presence of C=O: Very strong carbonyl stretch ~1660–1690 cm<sup>-1</sup>.

## Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI).<sup>[1]</sup>
- Parent Ion: [M+H]  
= 163.09 m/z.
- Fragmentation Pattern:
  - m/z 163  
148: Loss of methyl radical (•CH<sub>3</sub>) – common in methoxy aromatics.
  - m/z 163

132: Loss of methoxy group (-OCH

) or loss of formaldehyde (CH

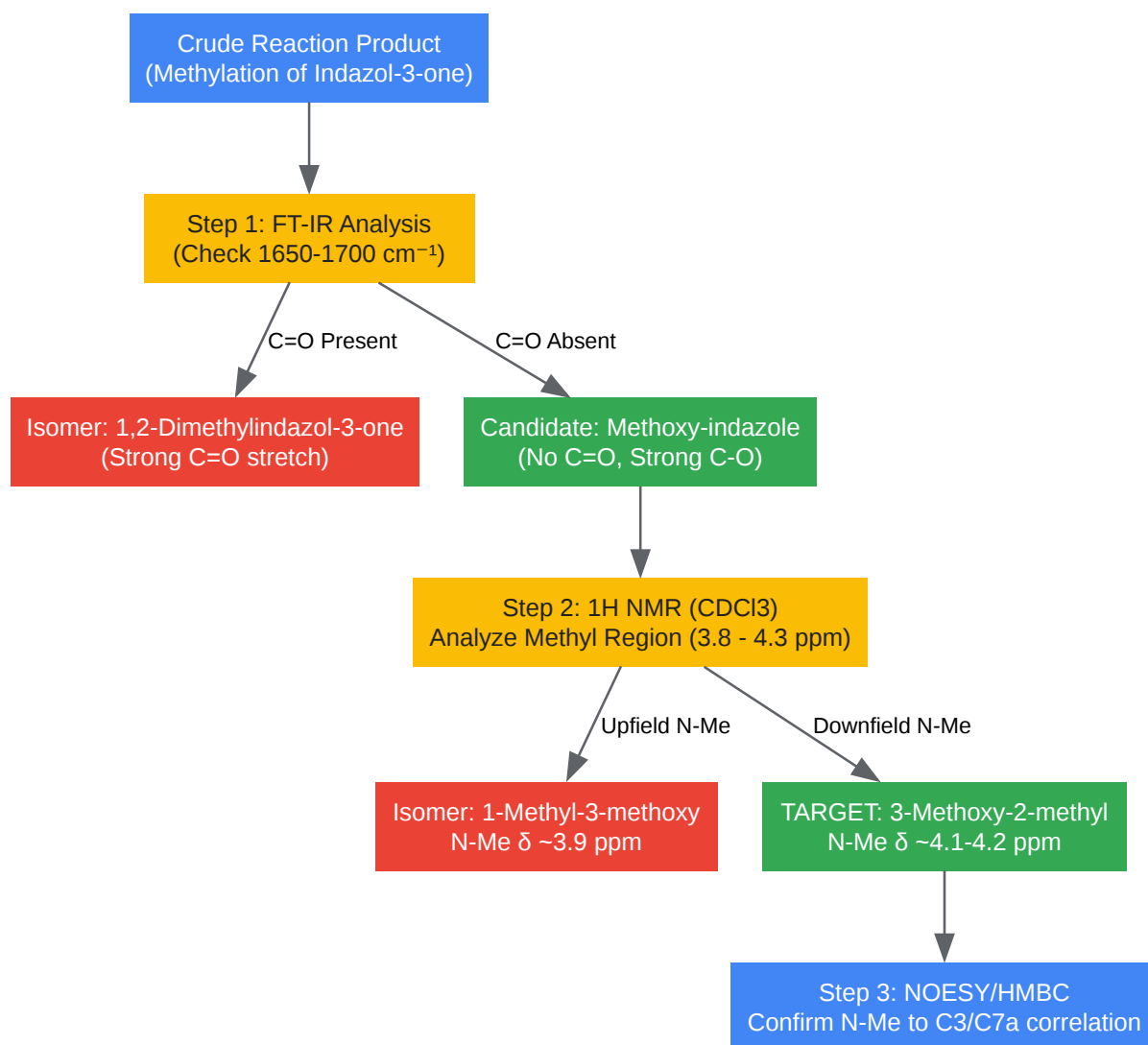
O) followed by H-rearrangement.

- o m/z 163

120: Loss of N-methyl-N-C fragment (characteristic of indazole ring cleavage).

## Experimental Workflow: Isomer Differentiation

The following workflow illustrates the logic for distinguishing the target compound from its common isomers (N1-alkylated and N1,N2-dialkylated byproducts).



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Figure 1: Decision tree for the spectroscopic isolation of 3-methoxy-2-methyl-2H-indazole.

## Protocol: Sample Preparation for NMR

To ensure reproducibility of the chemical shifts cited above, follow this standardized protocol.

- Solvent Selection: Use CDCl<sub>3</sub>

(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive.

Acidic traces in CDCl<sub>3</sub>

can protonate N1, causing significant chemical shift drifts.

- Concentration: Dissolve 5–10 mg of the solid isolate in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug to remove inorganic salts (e.g., potassium carbonate from synthesis) which can broaden peaks.
- Acquisition: Record

<sup>1</sup>H NMR with a minimum of 16 scans and a relaxation delay (d1) of 1.0 second to ensure accurate integration of the methyl singlets.

## References

- BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (2025).<sup>[2]</sup>
- RSC Publishing. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the <sup>1</sup>H nuclear magnetic resonance spectra. J. Chem. Soc., Perkin Trans. 2.
- National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).<sup>[3][4][5]</sup>
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